Methyl N-(2-nitroethyl)glycinate
Description
Methyl N-(2-nitroethyl)glycinate is a glycine derivative featuring a nitroethyl group attached to the glycine nitrogen. Glycinate esters are widely studied for their roles in organic synthesis, medicinal chemistry, and materials science due to their versatility as intermediates. The nitroethyl substituent likely confers unique electronic and steric effects, influencing reactivity and stability compared to other N-substituents like aryl, heteroaryl, or alkyl groups .
Properties
CAS No. |
76919-68-1 |
|---|---|
Molecular Formula |
C5H10N2O4 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
methyl 2-(2-nitroethylamino)acetate |
InChI |
InChI=1S/C5H10N2O4/c1-11-5(8)4-6-2-3-7(9)10/h6H,2-4H2,1H3 |
InChI Key |
XYRXVHXKJOMZPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCC[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2-nitroethyl)glycinate typically involves the reaction of glycine derivatives with nitroalkanes. One common method is the reaction of glycine methyl ester with 2-nitroethanol under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and minimize by-products. Purification of the product is typically achieved through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-nitroethyl)glycinate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various ester or amide derivatives.
Scientific Research Applications
Methyl N-(2-nitroethyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl N-(2-nitroethyl)glycinate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Physical and Spectroscopic Properties
- Melting Points : Indolecarbonyl derivatives exhibit higher melting points (e.g., 210–213°C for Methyl N-(1H-indol-2-ylcarbonyl)glycinate) compared to alkylated variants (e.g., 98–100°C for the 1-methylindole analog), likely due to π-stacking interactions in aromatic systems . Nitroethyl glycinates may exhibit lower melting points if less crystalline.
- NMR Data : Methyl N-(2-chlorobenzoyl)glycinate (δ 7.45–8.38 ppm for aromatic protons) and Methyl N-(thiophen-2-ylmethylene)glycinate (δ 3.76–8.38 ppm) show distinct shifts influenced by substituent electronegativity and conjugation . A nitroethyl group would likely deshield adjacent protons, causing downfield shifts in NMR.
Reactivity and Functional Group Compatibility
- Nitro Groups : The nitroethyl group in Methyl N-(2-nitroethyl)glycinate may enhance electrophilicity at the glycine carbonyl, facilitating nucleophilic attacks. However, nitro groups are prone to reduction or oxidative dimerization under basic conditions, as seen in pyrimidinyl glycinate synthesis attempts .
- Heterocyclic Substituents: Indole and pyrimidine substituents enable participation in cyclization reactions (e.g., Bredereck’s reagent forms oxazolones or dihydropyrazinoindolediones) . In contrast, nitroethyl groups might limit such reactivity due to reduced aromaticity.
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